![molecular formula C18H12ClNO3S B14709486 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone CAS No. 18587-35-4](/img/structure/B14709486.png)
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone is a chemical compound with the molecular formula C₁₈H₁₂ClNO₃S It is known for its unique structure, which includes a chloro group, a dioxido group, and a benzo[b]phenothiazinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone typically involves the chlorination of 1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, and the reaction is usually performed in an inert solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro group or reduce other functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloro group and dioxido moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: This compound is unique due to its specific functional groups and structure.
1-(5,5-Dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Lacks the chloro group, resulting in different reactivity and applications.
2-Bromo-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone: Similar structure but with a bromo group instead of a chloro group, leading to different chemical properties.
Uniqueness
The presence of the chloro group in this compound imparts unique reactivity and potential applications compared to its analogs. This makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
18587-35-4 |
|---|---|
Formule moléculaire |
C18H12ClNO3S |
Poids moléculaire |
357.8 g/mol |
Nom IUPAC |
2-chloro-1-(5,5-dioxobenzo[b]phenothiazin-12-yl)ethanone |
InChI |
InChI=1S/C18H12ClNO3S/c19-11-18(21)20-14-7-3-4-8-16(14)24(22,23)17-10-13-6-2-1-5-12(13)9-15(17)20/h1-10H,11H2 |
Clé InChI |
YYNFUOWLEJSGHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)N(C4=CC=CC=C4S3(=O)=O)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)
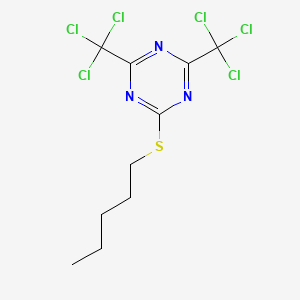
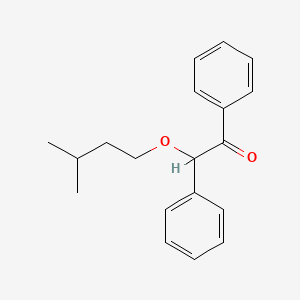
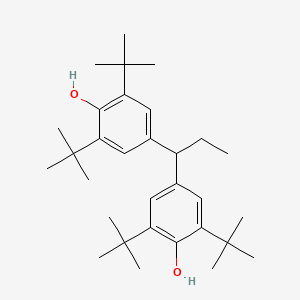
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-](/img/structure/B14709445.png)
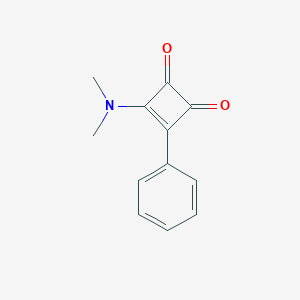
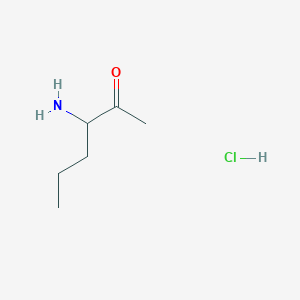
![Dimethyl 1-phenylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B14709460.png)
![O-[(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl] benzylsulfanylmethanethioate](/img/structure/B14709461.png)
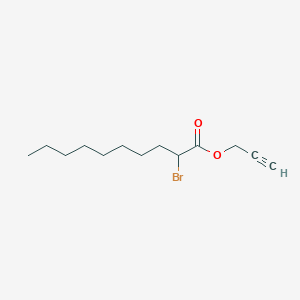

![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)

